molecular formula C14H21NO B5294589 N-(1-ethylpropyl)-2,4-dimethylbenzamide

N-(1-ethylpropyl)-2,4-dimethylbenzamide

Cat. No.: B5294589
M. Wt: 219.32 g/mol
InChI Key: UDRAAJUKGQSXJM-UHFFFAOYSA-N
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Description

N-(1-Ethylpropyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted aromatic ring and an N-bound 1-ethylpropyl group (a branched alkyl chain). Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable lipophilicity, and capacity for directed functionalization via metal-catalyzed reactions .

Key structural features of this compound include:

  • Aromatic core: 2,4-dimethylbenzamide, which enhances steric hindrance and electron density at the amide linkage.
  • N-substituent: The 1-ethylpropyl group (pentan-3-yl), a branched alkyl chain that may influence solubility and metabolic stability.

Properties

IUPAC Name

2,4-dimethyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAAJUKGQSXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure/Substituents Key Properties/Applications Metabolic Pathways References
N-(1-Ethylpropyl)-2,4-dimethylbenzamide 2,4-dimethylbenzamide + N-(1-ethylpropyl) Potential agrochemical/pharmaceutical intermediate Likely hydroxylation, glucuronidation (inferred)
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine Herbicide (microtubule disruptor), pre-emergent weed control Oxidative degradation (nitro reduction)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + N-(2-hydroxy-tert-butyl) Metal-catalyzed C–H bond functionalization Hydroxylation dominant
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide + chiral N-substituent Flavoring agent; extensive phase I/II metabolism (hydroxylation, demethylation) Major: C-4 methyl hydroxylation (54%)
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide 2,4-dichlorobenzamide + benzimidazole substituent Antiparasitic/antifungal candidate (structural analog of albendazole) Likely dechlorination and oxidation

Structural and Functional Insights

N-Substituent Effects :

  • The 1-ethylpropyl group in the target compound and pendimethalin introduces steric bulk, reducing solubility in polar solvents but enhancing lipid membrane permeability. Pendimethalin’s nitro groups, however, make it more reactive and environmentally persistent .
  • Hydrophilic substituents (e.g., hydroxyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) improve water solubility and metal-coordination capacity, favoring catalytic applications .

Aromatic Substitution Patterns :

  • 2,4-Dimethyl groups in the target compound may slow oxidative metabolism compared to 3-methyl or unchlorinated analogs, as methyl groups are less susceptible to cytochrome P450-mediated hydroxylation than chlorine or hydrogen .
  • Electron-withdrawing groups (e.g., nitro in pendimethalin, chlorine in N-[1-(benzimidazolyl)-2-methylpropyl]-2,4-dichlorobenzamide) increase electrophilicity, influencing bioactivity and environmental toxicity .

Applications :

  • Herbicides : Pendimethalin’s pre-emergent activity contrasts with benzamides, which are less commonly used as herbicides but explored for antifungal or pharmacological roles .
  • Drug Development : The benzimidazole-containing analog () highlights the role of aromatic heterocycles in enhancing target binding, a strategy applicable to the target compound if modified similarly.

Metabolic and Toxicological Considerations

  • Phase I Metabolism : Hydroxylation at methyl groups (e.g., C-4 in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) is a major pathway for dimethyl-substituted benzamides . The target compound’s 2,4-dimethyl groups may lead to similar metabolites.
  • Environmental Impact : Unlike pendimethalin (which poses risks to aquatic life due to nitro groups ), the target compound’s amide linkage and methyl substituents suggest lower eco-toxicity but require validation.

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